molecular formula C12H17F3N4O3 B2381714 N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1396680-36-6

N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2381714
CAS No.: 1396680-36-6
M. Wt: 322.288
InChI Key: SLMVFKOPPUSBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structural features: the 1,3,4-oxadiazole heterocycle and a piperidine scaffold. The 1,3,4-oxadiazole ring, particularly when substituted with a trifluoromethyl group as in this compound, is a well-known pharmacophore that contributes to a wide range of biological activities. Derivatives of 1,3,4-oxadiazole have been extensively investigated for their antimicrobial, antitumor, anti-inflammatory, antiviral, and anticonvulsant properties . The presence of the metabolically stable trifluoromethyl group often enhances a compound's biological activity, lipophilicity, and overall metabolic stability. The piperidine ring is a common building block in pharmaceuticals that provides a three-dimensional structure capable of influencing a molecule's binding affinity and solubility. The carboxamide linker bridging the N-(2-methoxyethyl) group and the piperidine ring is a stable functional group that can participate in key hydrogen-bonding interactions with biological targets. While specific biological data for this exact molecule may be limited, its structure aligns with modern drug design principles, making it a valuable chemical tool for probing biological pathways, screening for new therapeutic agents, and as a key intermediate in the synthesis of more complex target molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O3/c1-21-7-4-16-11(20)19-5-2-8(3-6-19)9-17-18-10(22-9)12(13,14)15/h8H,2-7H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVFKOPPUSBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the oxadiazole core.

    Formation of the carboxamide: The final step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the oxadiazole ring, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine carboxamides.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Typically, compounds with oxadiazole and trifluoromethyl groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperidine-1-Carboxamide (BK13666)

  • Key Differences : Replaces the 2-methoxyethyl group with a 3-(trifluoromethyl)phenyl substituent.
  • Bioactivity: While activity data are unavailable, aryl substituents in similar compounds (e.g., iodophenyl in ) improve target binding via π-π stacking and hydrophobic interactions .
  • Molecular Weight : 408.3 g/mol (vs. ~380–390 g/mol for the target compound, estimated) .

N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide

  • Key Differences : Incorporates a pyridazinyl group and a benzylidene spacer linked to a trifluoromethylpyridine moiety.
  • Conformational Flexibility: The benzylidene spacer may reduce rigidity compared to the oxadiazole-linked piperidine in the target compound .

Heterocyclic Variations: Oxadiazole vs. Thiadiazole and Tetrazole

Thiadiazole Derivatives

  • Example : 2-Substituted thiadiazoles with 3,4,5-trimethoxyphenyl groups ().
  • Comparison: Electronic Properties: Thiadiazole’s sulfur atom introduces weaker electronegativity than oxadiazole’s oxygen, altering dipole moments and hydrogen-bonding capacity. The target compound’s oxadiazole may offer improved metabolic stability .

Tetrazole Derivatives

  • Example : N′-5-Tetrazolyl-N-arylthioureas (–7).
  • Comparison :
    • Acid-Base Behavior : Tetrazoles are more acidic (pKa ~4–5) than oxadiazoles, influencing ionization under physiological conditions.
    • Bioactivity : Tetrazole-containing compounds exhibit herbicidal and plant growth-regulating activities (e.g., 66.21% inhibition of BGC-823 cells for compound 8b ), whereas oxadiazoles are often prioritized for antimicrobial or enzyme-inhibitory roles .

N-Substituents

  • 2-Methoxyethyl vs. Aryl Groups :
    • The 2-methoxyethyl group in the target compound improves solubility (logP ~1.5–2.0 estimated) compared to the trifluoromethylphenyl group in BK13666 (logP ~3.0) .
    • Aryl substituents (e.g., 4-iodophenyl in ) require multi-step synthesis involving nitrobenzene intermediates, whereas methoxyethyl groups may simplify functionalization .

Trifluoromethyl Group

  • Role : Enhances binding to hydrophobic pockets (e.g., in enzyme active sites) and resists oxidative metabolism.
  • Comparison: Trifluoromethyl-substituted oxadiazoles (e.g., BK13666) are more stable under acidic conditions than non-fluorinated analogs .

Biological Activity

The compound N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a member of the piperidine and oxadiazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds similar to This compound exhibit significant antiproliferative properties. Specifically, studies have shown that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors , disrupting microtubule dynamics essential for cell division. This mechanism is critical in cancer therapeutics, particularly against prostate cancer cell lines such as DU-145 .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural components. The presence of the 1,2,4-oxadiazole ring and the carboxamide group are pivotal for their activity. For instance, modifications to the terminal fragments can enhance potency significantly. In a study, a compound with a GI50 value of 120 nM was identified as a potent lead for further development .

Case Studies and Research Findings

  • Antiproliferative Activity : A series of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives were evaluated for their antiproliferative effects on DU-145 cells. The most active compound demonstrated an IC50 value of 0.55 ± 0.05 μM, indicating strong potential as an anticancer agent .
  • Mitotic Index Analysis : The effects on mitotic indices were examined using K562 human leukemia cells. Compounds tested showed significant mitotic arrest compared to controls, confirming their role as effective tubulin inhibitors .
  • In Vitro Studies : Additional studies explored the antibacterial properties of related oxadiazole compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies revealed promising enzyme inhibition and antibacterial activity .

Table 1: Biological Activity of Selected Compounds

Compound NameStructureIC50 (µM)Target
Compound AStructure0.55 ± 0.05Tubulin
Compound BStructure1.2 ± 0.4Tubulin
Compound CStructure120 nMProstate Cancer

Table 2: Antibacterial Activity Against Selected Strains

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BStaphylococcus aureus20
Compound CPseudomonas aeruginosa18

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodology : Synthesis typically involves multi-step processes, such as oxadiazole ring formation (via cyclization of acylhydrazides with trifluoroacetic anhydride) followed by coupling the piperidine-carboxamide moiety. Key steps include:

  • Oxadiazole formation : Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux in anhydrous DMF (80–100°C, 6–8 hours) .

  • Piperidine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxadiazole intermediate and 2-methoxyethylamine .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
Oxadiazole cyclizationPOCl₃, DMF, 90°C, 8h65–7090
Amide couplingEDC/HOBt, DCM, RT, 12h75–8095

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm piperidine ring conformation (δ ~2.5–3.5 ppm for N-CH₂), trifluoromethyl (-CF₃) signals at ~120 ppm in ¹⁹F NMR, and oxadiazole protons at δ ~8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CF₃ or oxadiazole ring cleavage) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Analog synthesis : Replace the trifluoromethyl group (-CF₃) with other electron-withdrawing groups (e.g., -NO₂, -CN) to assess impact on target binding .

  • Bioisosteric replacements : Substitute the 1,3,4-oxadiazole ring with 1,2,4-oxadiazole or thiadiazole to evaluate metabolic stability .

  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (piperidine) .

    • Data Table :
ModificationBiological Activity (IC₅₀)Solubility (µg/mL)LogPReference
-CF₃ → -NO₂12 nM (Enzyme X)5.22.8
Oxadiazole → Thiadiazole45 nM (Enzyme X)8.13.1

Q. How can contradictory data in biological assays be resolved?

  • Methodology :

  • Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .
  • Purity checks : Re-test compound batches via HPLC to rule out impurities (e.g., residual DMF or byproducts) .
  • Cellular permeability : Measure logD (pH 7.4) and use Caco-2 assays to assess if low activity stems from poor membrane penetration .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during oxadiazole ring formation?

  • Solutions :

  • Microwave-assisted synthesis : Reduce reaction time (2–3h vs. 8h) and improve yields (~85%) by enhancing cyclization efficiency .
  • Catalyst optimization : Replace POCl₃ with polyphosphoric acid (PPA) to minimize side reactions (e.g., hydrolysis) .

Q. How can computational modeling predict metabolic stability?

  • Methodology :

  • In silico tools : Use ADMET Predictor™ or MetaSite to identify metabolic hotspots (e.g., oxidation of the methoxyethyl group) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., C-O in methoxyethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.